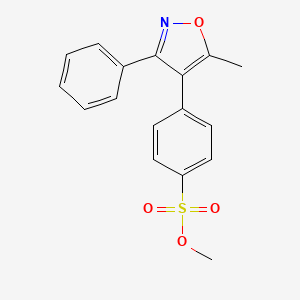

Methyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Description

Methyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate (C₁₇H₁₅NO₄S) is an ester derivative of the sulfonamide-containing compound valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide), a selective cyclooxygenase-2 (COX-2) inhibitor used for anti-inflammatory therapy . The methyl ester modification is hypothesized to act as a prodrug, improving solubility or bioavailability compared to the parent sulfonamide. This article compares its structural, synthetic, and pharmacological properties with related compounds, including esters, amides, and the parent drug.

Properties

IUPAC Name |

methyl 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-12-16(17(18-22-12)14-6-4-3-5-7-14)13-8-10-15(11-9-13)23(19,20)21-2/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBTWIKYLHQUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation with Oleum

The synthesis begins with sulfonation of 3,4-diphenyl-5-methylisoxazole or its derivatives using oleum (fuming sulfuric acid) as the sulfonating agent. This step introduces the sulfonic acid group at the para position of the benzene ring.

Reaction Conditions :

The sulfonic acid product is precipitated by diluting the reaction mass with water to 30–70% sulfuric acid concentration, yielding 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid.

Conversion to Sodium Sulfonate Salt

The hygroscopic sulfonic acid is converted to its sodium salt by dissolving in water (4–5 mL/g) and saturating with NaCl. Cooling to 0–10°C crystallizes the sodium salt, which is filtered and dried (HPLC purity >99%).

Esterification with Methanol

The sodium sulfonate salt is esterified using methanol in the presence of an acid catalyst (e.g., H₂SO₄). This Fischer esterification proceeds via protonation of the sulfonate oxygen, nucleophilic attack by methanol, and dehydration.

Key Parameters :

Direct Chlorosulfonation and Methanolysis

Chlorosulfonation of Isoxazole Precursors

An alternative route involves chlorosulfonation of 3,4-diphenyl-5-methylisoxazole using chlorosulfonic acid (ClSO₃H) in dichloromethane.

Procedure :

-

Dissolve ClSO₃H in CH₂Cl₂ at 0°C.

-

Add isoxazole derivative dropwise.

This yields 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride, which is purified via recrystallization (cyclohexane).

Methanolysis of Sulfonyl Chloride

The sulfonyl chloride intermediate reacts with methanol under basic conditions (e.g., NaHCO₃) to form the methyl ester:

Conditions :

Comparative Analysis of Methods

Optimization Strategies

Temperature Control

Lower sulfonation temperatures (5–15°C) minimize isomeric byproducts. For esterification, reflux conditions (60–80°C) accelerate equilibrium attainment.

Catalytic Enhancements

Purification Techniques

-

Recrystallization : Cyclohexane or ethyl acetate/cyclohexane mixtures yield high-purity product.

-

Chromatography : Silica gel with toluene/ethyl acetate (3:1) resolves residual impurities.

Mechanistic Insights

Fischer Esterification Mechanism

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzenesulfonate derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Methyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate exhibits potent inhibition of cyclooxygenase-2 (COX-2), making it a valuable candidate for treating inflammatory conditions. Research indicates that it possesses selectivity over COX-1, minimizing gastrointestinal side effects commonly associated with traditional NSAIDs .

Table 1: Comparison of IC50 Values for Various Compounds

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.051 |

| Valdecoxib | 0.055 |

| Ibuprofen | 1.2 |

Applications in Medicine

- Pain Management : Due to its COX-2 inhibition, this compound can be utilized in the management of pain associated with arthritis and other inflammatory diseases.

- Cancer Therapy : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells .

- Research Tool : It serves as an important reference material in drug development studies focusing on anti-inflammatory agents.

Case Study 1: Efficacy in Arthritis Models

A study conducted on animal models of arthritis demonstrated that this compound significantly reduced inflammation and pain scores compared to control groups. The study highlighted the compound's potential for chronic pain management without the adverse effects typical of other NSAIDs.

Case Study 2: Anticancer Activity

In vitro assays on pancreatic cancer cell lines (BxPC-3 and Panc-1) revealed that the compound exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics like gemcitabine. This suggests a promising avenue for further research into its role as an adjunct therapy in cancer treatment .

Mechanism of Action

The mechanism of action of Methyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The isoxazole ring in the compound is known to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs

Ethyl 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonate

- Molecular Formula: C₁₈H₁₇NO₄S .

- Synthesized with a 66.8% yield via esterification .

- Application : Likely explored as a prodrug candidate, similar to the methyl ester.

Valdecoxib (Parent Sulfonamide)

- Molecular Formula : C₁₆H₁₄N₂O₃S .

- Key Differences : Lacks the ester group, directly inhibiting COX-2. Melting point: 170–174°C; IR peaks at 1170, 925, 844, and 729 cm⁻¹ .

- Activity : IC₅₀ for COX-2 inhibition: ~0.005 μM, with >28,000-fold selectivity over COX-1 .

N-[4-(5-Methyl-3-phenylisoxazol-4-yl)phenylsulfonyl]propionamide (Sodium Salt)

- Structure : Amide prodrug derivative.

- Synthesis : Acylated with propionic anhydride and converted to a sodium salt for enhanced solubility .

- Comparison : Amides may hydrolyze slower than esters, prolonging drug release.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Predicted) |

|---|---|---|---|---|

| Methyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate | C₁₇H₁₅NO₄S | 329.37 | Not reported | Low (ester group) |

| Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate | C₁₈H₁₇NO₄S | 343.40 | Not reported | Lower than methyl ester |

| Valdecoxib | C₁₆H₁₄N₂O₃S | 314.36 | 170–174 | Moderate (sulfonamide) |

| Sodium salt of propionamide derivative | C₁₉H₁₇N₂O₄SNa | 392.40 | Not reported | High (ionic form) |

- Crystal Packing: Valdecoxib exhibits hydrogen-bonded networks (N–H⋯O) and π-π stacking in its orthorhombic polymorph . Methyl/ethyl esters may adopt similar packing but lack hydrogen-bond donors, reducing crystallinity.

Industrial and Regulatory Context

- Valdecoxib : Marketed as Bextra® but withdrawn due to cardiovascular risks . Prodrugs like the methyl ester could mitigate toxicity by controlling release kinetics.

- Regulatory Status : Related sulfonamides and esters are listed in customs tariffs (e.g., 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide under Schedule 99) , indicating commercial relevance.

Biological Activity

Methyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, often referred to in the context of its structural analogs and derivatives, has garnered attention due to its significant biological activities. This compound is closely related to valdecoxib, a selective COX-2 inhibitor, which has implications in anti-inflammatory and analgesic therapies. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.

- Molecular Formula : C17H15NO4S

- Molecular Weight : 329.37 g/mol

- CAS Number : Not specified in the search results but is often referenced in chemical databases.

This compound acts primarily as a COX-2 inhibitor , which plays a crucial role in the inflammatory response. By selectively inhibiting this enzyme, the compound reduces the synthesis of prostaglandins that mediate inflammation and pain .

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of this compound exhibit potent anti-inflammatory properties. For instance, valdecoxib, a closely related compound, has been shown to effectively reduce inflammation in various experimental models. The inhibition of COX-2 leads to decreased levels of inflammatory mediators such as prostaglandins, thus alleviating pain and swelling associated with conditions like arthritis .

Case Studies and Research Findings

- Study on Valdecoxib : A study highlighted the effectiveness of valdecoxib (4-[5-methyl-3-phenylisoxazol-4-yl]benzenesulfonamide) as a selective COX-2 inhibitor in reducing pain and inflammation in animal models. This suggests that this compound may exhibit similar therapeutic effects due to its structural similarities .

- Antimicrobial Screening : In a broader screening of isoxazole derivatives, compounds with similar functional groups showed promising antibacterial activity. The study reported that many synthesized compounds displayed moderate to excellent antimicrobial effects against various bacterial strains .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for Methyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate?

Methodological Answer: The compound can be synthesized via esterification or acylation of the parent sulfonic acid. A validated approach involves reacting 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride with methanol in the presence of a base (e.g., triethylamine) to form the methyl ester . For structural analogs like ethyl esters, similar protocols are employed, substituting methanol with ethanol . Key steps include:

Q. How is the compound characterized spectroscopically?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 344.1 (calculated for C₁₈H₁₇NO₄S⁺) .

- IR Spectroscopy: Strong S=O stretches at 1170–1220 cm⁻¹ and ester C=O at ~1700 cm⁻¹ .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Methodological Answer: Crystallization is hindered by the compound’s hydrophobic isoxazole and flexible sulfonate groups. Strategies include:

- Co-Crystallization: Use polar co-solvents (e.g., DMSO/water) to enhance lattice stability.

- Software Tools: SHELXL (via SHELX suite) refines structures using high-resolution data, addressing twinning or disorder .

- Example: Related isoxazole-sulfonates require synchrotron radiation for adequate diffraction .

Q. How can hydrolysis of the sulfonate ester be minimized during experiments?

Methodological Answer: Hydrolysis occurs readily in aqueous media, especially under basic conditions. Mitigation strategies:

Q. What analytical methods quantify this compound in complex mixtures?

Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) is optimal. A validated protocol includes:

Q. How do structural modifications impact reactivity or biological activity?

Methodological Answer:

- Ester vs. Amide: Replacing the methyl ester with a sulfonamide (e.g., valdecoxib derivatives) enhances COX-2 inhibition but reduces hydrolytic stability .

- Isoxazole Substitution: Electron-withdrawing groups on the isoxazole ring increase electrophilicity, altering reaction kinetics in nucleophilic environments .

Q. What are the solubility properties, and how do they influence solvent selection?

Methodological Answer: The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMF, DMSO). For reactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.